Cas no 2094243-98-6 (3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4,4-trifluorobutanoic acid)

3-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4,4-trifluorobutanoic acid is a specialized fluorinated building block used in peptide synthesis and organic chemistry. Its key structural features include a fluorenylmethoxycarbonyl (Fmoc) protecting group, which ensures selective deprotection under mild basic conditions, and a trifluorobutanoic acid moiety, offering enhanced reactivity and stability. The compound is particularly valuable for introducing trifluoromethyl groups into peptide backbones, enabling the study of fluorinated biomolecules. Its high purity and well-defined reactivity make it suitable for applications in medicinal chemistry and materials science, where precise functionalization is critical. The product is typically handled under inert conditions to preserve its integrity.
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4,4-trifluorobutanoic acid structure
2094243-98-6 structure
商品名:3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4,4-trifluorobutanoic acid
CAS番号:2094243-98-6
MF:C20H18F3NO4
メガワット:393.356436252594
CID:6256994
PubChem ID:126800844

3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4,4-trifluorobutanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4,4,4-trifluorobutanoic acid
    • EN300-624065
    • 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4,4-trifluorobutanoic acid
    • AKOS033755210
    • 2094243-98-6
    • 3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-4,4,4-trifluorobutanoic acid
    • インチ: 1S/C20H18F3NO4/c21-20(22,23)12(9-18(25)26)10-24-19(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H,24,27)(H,25,26)
    • InChIKey: WLPOYIJMUWDEQY-UHFFFAOYSA-N
    • ほほえんだ: FC(C(CC(=O)O)CNC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)(F)F

計算された属性

  • せいみつぶんしりょう: 393.11879254g/mol
  • どういたいしつりょう: 393.11879254g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 28
  • 回転可能化学結合数: 7
  • 複雑さ: 546
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 75.6Ų

3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4,4-trifluorobutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P01EL0Q-500mg
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4,4-trifluorobutanoic acid
2094243-98-6 95%
500mg
$1549.00 2023-12-19
1PlusChem
1P01EL0Q-1g
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4,4-trifluorobutanoic acid
2094243-98-6 95%
1g
$1969.00 2023-12-19
Aaron
AR01EL92-100mg
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4,4-trifluorobutanoic acid
2094243-98-6 95%
100mg
$761.00 2025-02-14
1PlusChem
1P01EL0Q-100mg
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4,4-trifluorobutanoic acid
2094243-98-6 95%
100mg
$724.00 2023-12-19
Aaron
AR01EL92-250mg
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4,4-trifluorobutanoic acid
2094243-98-6 95%
250mg
$1075.00 2025-02-14
Aaron
AR01EL92-1g
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4,4-trifluorobutanoic acid
2094243-98-6 95%
1g
$2147.00 2025-02-14
Aaron
AR01EL92-10g
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4,4-trifluorobutanoic acid
2094243-98-6 95%
10g
$9149.00 2023-12-15
1PlusChem
1P01EL0Q-250mg
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4,4-trifluorobutanoic acid
2094243-98-6 95%
250mg
$1005.00 2023-12-19
Enamine
EN300-624065-1.0g
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4,4-trifluorobutanoic acid
2094243-98-6 95%
1g
$0.0 2023-06-06
1PlusChem
1P01EL0Q-10g
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4,4-trifluorobutanoic acid
2094243-98-6 95%
10g
$8263.00 2023-12-19

3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4,4-trifluorobutanoic acid 関連文献

3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4,4-trifluorobutanoic acidに関する追加情報

Comprehensive Overview of 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4,4-trifluorobutanoic acid (CAS No. 2094243-98-6)

3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4,4-trifluorobutanoic acid (CAS No. 2094243-98-6) is a specialized fluorinated organic compound widely utilized in peptide synthesis and pharmaceutical research. Its unique structure, featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group and a trifluorobutanoic acid moiety, makes it invaluable for applications requiring controlled reactivity and stability. Researchers frequently search for "Fmoc-protected amino acid derivatives" or "trifluoromethylated building blocks," highlighting its relevance in modern drug discovery and biomaterial engineering.

The compound's CAS No. 2094243-98-6 serves as a critical identifier in chemical databases, ensuring precise tracking in regulatory and commercial contexts. Its Fmoc group is particularly notable for its role in solid-phase peptide synthesis (SPPS), a technique dominating recent discussions due to advancements in mRNA therapeutics and peptide-based vaccines. Users often inquire about "how to remove Fmoc groups efficiently" or "trifluoromethylated analogs in medicinal chemistry," reflecting its intersection with cutting-edge science.

From a synthetic perspective, 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4,4-trifluorobutanoic acid offers exceptional versatility. The trifluoromethyl (CF3) group enhances metabolic stability and lipophilicity, traits highly sought after in the development of bioactive molecules. This aligns with trending topics like "fluorine in drug design" and "improving drug half-life," which are frequently explored in academic and industrial forums.

Quality control and analytical characterization of this compound involve techniques such as HPLC, NMR, and mass spectrometry, addressing common user queries like "purity standards for Fmoc derivatives." Its storage recommendations (e.g., 2-8°C under inert atmosphere) are also frequently searched, underscoring its sensitivity to environmental factors.

In summary, CAS No. 2094243-98-6 represents a bridge between traditional peptide chemistry and innovative pharmaceutical applications. Its design caters to the growing demand for fluorinated bioactive compounds, while its Fmoc protection ensures compatibility with automated synthesis platforms—a hot topic in the era of high-throughput screening and AI-driven molecular design.

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